molecular formula C19H20ClN5O B5292432 [3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-chloro-1H-pyrazol-5-yl)methanone

[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-chloro-1H-pyrazol-5-yl)methanone

Cat. No.: B5292432
M. Wt: 369.8 g/mol
InChI Key: RAJUFBOZMYPIDI-UHFFFAOYSA-N
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Description

[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-chloro-1H-pyrazol-5-yl)methanone is a complex organic compound featuring a piperidine ring substituted with benzyl and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-chloro-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by the formation of the piperidine ring. The final step involves the coupling of the pyrazole and piperidine intermediates under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-chloro-1H-pyrazol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-chloro-1H-pyrazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-chloro-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-fluoro-1H-pyrazol-5-yl)methanone
  • [3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-methyl-1H-pyrazol-5-yl)methanone
  • [3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-nitro-1H-pyrazol-5-yl)methanone

Uniqueness

The uniqueness of [3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-chloro-1H-pyrazol-5-yl)methanone lies in its specific substitution pattern and the presence of both benzyl and chloro groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-chloro-1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O/c20-16-11-22-24-18(16)19(26)25-8-4-7-14(12-25)17-15(10-21-23-17)9-13-5-2-1-3-6-13/h1-3,5-6,10-11,14H,4,7-9,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJUFBOZMYPIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=NN2)Cl)C3=C(C=NN3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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